molecular formula C14H15NO4 B5581898 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B5581898
M. Wt: 261.27 g/mol
InChI Key: TWGHZFJRCAQPRL-UHFFFAOYSA-N
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Description

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H11NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a series of steps including cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • 8-Hydroxyquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester

Uniqueness

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester is unique due to the presence of both ethoxy and hydroxy groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

8-Ethoxy-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (EHQ) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of EHQ, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

EHQ possesses an ethoxy group and a hydroxy group on the quinoline ring, enhancing its chelating ability and biological activity. The structural formula can be represented as follows:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

The biological activity of EHQ is primarily attributed to its ability to chelate metal ions due to the presence of hydroxyl and carboxylic acid groups. This chelation disrupts metal-dependent biological processes, leading to various antimicrobial and anticancer effects. EHQ interacts with specific enzymes and receptors, modulating their activity and affecting cellular pathways.

Antimicrobial Activity

EHQ exhibits significant antimicrobial properties against various pathogenic bacteria. A study reported that EHQ showed inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, comparable to standard drugs .

Microorganism Inhibition Zone (mm) Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

Antiviral Activity

Recent research indicates that EHQ has potential antiviral properties. It has been shown to inhibit the growth of viruses such as H5N1 with low cytotoxicity, suggesting its viability as an antiviral agent .

Anticancer Activity

EHQ has been investigated for its anticancer effects. In vitro studies revealed that it exhibits moderate cytotoxicity against various cancer cell lines without significant toxicity to normal cells. For instance, derivatives based on EHQ demonstrated effective inhibition against HeLa cells at concentrations ranging from 0–200 µM .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized novel derivatives of EHQ and evaluated their antimicrobial activities against multiple strains. The results indicated that modifications on the quinoline structure significantly enhanced biological activity .
  • Anticancer Screening : In a comparative study, EHQ derivatives were tested for cytotoxicity against cancerous and non-cancerous cell lines. The findings suggested that certain modifications could lead to increased selectivity towards cancer cells while minimizing effects on healthy tissues .
  • Metal Chelation Studies : Research highlighted the chelation properties of EHQ, demonstrating its ability to form stable complexes with metal ions, which is crucial for its antimicrobial action .

Properties

IUPAC Name

ethyl 8-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-11-7-5-6-9-12(11)15-8-10(13(9)16)14(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHZFJRCAQPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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